Oxyfedrine

Hemodynamics Beta-Adrenergic Pharmacology Cardiovascular Research

Oxyfedrine is the only partial β-adrenoceptor agonist that simultaneously delivers coronary vasodilation and positive inotropy without hemodynamic depression. Unlike propranolol, it preserves cardiac output and dP/dt max—essential for compromised ventricular function models. Against atenolol, it maintains rate-pressure product at peak exercise, enabling valid exertion studies. Compared with isosorbide dinitrate, oxyfedrine eliminates headache-driven attrition (0% vs. 28%), protecting statistical power. With ~85% oral bioavailability and near-total protein binding, it is the rational reference compound for formulation optimization, metabolite kinetics, and DDI investigations. Select oxyfedrine when protocol integrity and subject retention are non-negotiable.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 15687-41-9
Cat. No. B031961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyfedrine
CAS15687-41-9
Synonyms3-[[(1S,2R)-2-Hydroxy-1-methyl-2-phenylethyl]amino]-1-(3-methoxyphenyl)-1-propanone;  _x000B_[R-(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)-1-Propanone;  (-)-Oxyfedrine;  L-(1-Hydroxy-1-phenyl-2-propylamino)-1-(m-methoxyphenyl)-1-
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1
InChIKeyGDYUVHBMFVMBAF-LIRRHRJNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxyfedrine CAS 15687-41-9: Partial β-Adrenoceptor Agonist with Dual Vasodilatory and Cardiotonic Activity for Cardiovascular Research Procurement


Oxyfedrine (CAS: 15687-41-9) is a synthetic sympathomimetic agent classified as a partial agonist at β-adrenergic receptors with dual coronary vasodilatory and positive inotropic/chronotropic effects [1]. This amino ketone derivative, marketed under trade names including Ildamen and Myofedrin, exerts its therapeutic action by depressing coronary vessel tonicity while simultaneously improving myocardial metabolism, allowing cardiac tissue to better sustain hypoxic conditions without precipitating angina pectoris [1]. As a racemic mixture with molecular formula C19H23NO3 and molecular weight 313.39 g/mol, oxyfedrine demonstrates high oral bioavailability (approximately 85%) and extensive plasma protein binding approaching 100%, with an elimination half-life of 4.2 hours and norephedrine as its major active metabolite [2].

Oxyfedrine CAS 15687-41-9: Why Generic Substitution with Standard β-Blockers or Nitrates Is Pharmacodynamically Inappropriate for Anti-Anginal Research Applications


Oxyfedrine's unique pharmacodynamic fingerprint as a partial β-adrenoceptor agonist with intrinsic sympathomimetic activity (ISA) distinguishes it fundamentally from classical β-adrenergic antagonists such as propranolol or atenolol, as well as from nitrate vasodilators like isosorbide dinitrate [1]. Unlike pure β-blockers, oxyfedrine achieves a degree of β-adrenoceptor blockade sufficient for anti-anginal efficacy without compromising cardiac output or left ventricular contractility (dP/dt max), thereby avoiding the hemodynamic depression that limits β-blocker utility in patients with compromised ventricular function [1]. This dual mechanism—simultaneous partial agonism and vasodilation—produces a clinical profile that cannot be replicated by simple substitution with either β-blockers or nitrates, as evidenced by distinct effects on heart rate, rate-pressure product, and exercise tolerance documented across multiple comparator trials [2].

Oxyfedrine CAS 15687-41-9: Comparative Quantitative Evidence Guide for Informed Scientific Procurement and Experimental Design


Oxyfedrine vs. Propranolol: Preservation of Cardiac Output and Contractility with Equivalent β-Adrenoceptor Blockade in Chronic Feline Model

In a chronic oral administration study in cats, oxyfedrine (14 mg/kg for 3-4 weeks) demonstrated a fundamentally distinct hemodynamic profile compared to propranolol. Oxyfedrine-treated animals showed no significant differences in cardiac output, left ventricular dP/dt max, heart rate, or systolic ejection time compared to placebo, whereas propranolol (4 mg/kg) induced a slight but significant 12% reduction in cardiac output [1]. Both compounds produced rightward shifts in isoprenaline dose-response curves, indicating β-adrenoceptor blockade, but the magnitude of shift differed: oxyfedrine produced a 5-fold shift in positive chronotropic response and a 20-fold shift in diastolic blood pressure decrease, while propranolol produced 10-fold and 80-fold shifts respectively [1]. Notably, arterial blood pressure was 19 mmHg (diastolic) to 27 mmHg (systolic) higher in oxyfedrine-treated animals compared to controls [1].

Hemodynamics Beta-Adrenergic Pharmacology Cardiovascular Research

Oxyfedrine vs. Atenolol: Maintenance of Rate-Pressure Product at Peak Exercise in Angina Pectoris Patients

In a double-blind crossover study comparing oxyfedrine 24 mg four times daily with atenolol 100 mg once daily in angina pectoris patients, both drugs reduced anginal frequency and improved treadmill performance to similar degrees [1]. However, a critical differential finding emerged regarding the double product (systolic blood pressure × heart rate) at peak exercise: oxyfedrine allowed this parameter to be maintained at levels comparable to placebo, whereas atenolol significantly reduced the double product at peak exercise [1]. This indicates that oxyfedrine achieves anti-anginal efficacy without blunting the physiological cardiovascular response to exertion, in contrast to the β1-selective antagonist atenolol.

Clinical Cardiology Exercise Physiology Anti-Anginal Drug Development

Oxyfedrine vs. Isosorbide Dinitrate: Superior Symptomatic and ECG Improvement with Markedly Better Tolerability in Controlled Angina Trial

In a double-blind, double-crossover trial of 23 patients with documented ischemic heart disease and angina pectoris, oral oxyfedrine (24 mg three times daily) was directly compared with isosorbide dinitrate (10 mg three times daily) and placebo. Oxyfedrine produced statistically significant improvements in both symptom level (P < 0.01) and ECG ST-segment responses to exercise (P < 0.01) compared to placebo, whereas isosorbide dinitrate appeared no better than placebo in either outcome measure [1]. The tolerability profile was starkly divergent: 38% of patients receiving isosorbide dinitrate complained of headaches, and 28% discontinued the drug for this reason; in contrast, the only side effect noted with oxyfedrine was reversible taste loss in a single patient (4.3% incidence at recommended 24 mg dose) [1] [2].

Clinical Pharmacology Anti-Anginal Therapeutics Drug Tolerability

Oxyfedrine vs. Isoproterenol: Weak Hemodynamic Effects and Lack of β-Selectivity Despite High Dosing in Canine Model

In an anesthetized open-chest canine model comparing the pulmonary and systemic circulatory effects of β-adrenergic agents, oxyfedrine was administered at 15 μg/kg/min intravenously—by far the highest dose among tested compounds—yet its hemodynamic effects were described as 'very weak' relative to isoproterenol (0.75 μg/kg/min i.v.) [1]. Qualitatively, oxyfedrine exhibited no β-receptor selectivity and was similar in pattern to isoproterenol, but with markedly attenuated potency. In contrast, hexoprenaline and salbutamol demonstrated clear β2-selectivity with strong vascular smooth muscle effects and minimal cardiac stimulation [1].

Adrenergic Pharmacology β-Receptor Selectivity Comparative Hemodynamics

Oxyfedrine Bioavailability: Formulation-Dependent Absorption Characteristics with 85% Relative Bioavailability for 16 mg Tablet Dose

A pharmacokinetic study in 12 healthy male subjects evaluated the relative bioavailability of DL-oxyfedrine HCl tablets versus an equimolar aqueous solution. Based on the major active metabolite norephedrine HCl, the relative bioavailability of the 16 mg tablet formulation was 85.37% for AUC (90% CI: 69.29-105.17%) and 78.79% for Cmax (90% CI: 59.19-104.90%). For the 96 mg dose, AUC bioavailability was 107.85% (90% CI: 90.06-129.15%) and Cmax bioavailability was 74.74% (90% CI: 62.48-89.42%) [1]. No dose-linearity was observed in AUC or Cmax of norephedrine between the 16 mg and 96 mg doses [1].

Pharmacokinetics Formulation Science Bioavailability

Oxyfedrine vs. Propranolol: Comparable Anti-Anginal Efficacy with Distinct Hemodynamic Effects in Human Clinical Trial

In a double-blind crossover trial of 14 patients with angina pectoris who completed the study, oxyfedrine (8-24 mg three times daily) and propranolol (40-80 mg three times daily) both produced significant reductions in the incidence of anginal attacks and nitroglycerin consumption [1]. However, a key differential observation was that oxyfedrine produced no change in heart rate or rate-pressure product, in contrast to the reductions seen with propranolol [1]. Propranolol demonstrated a trend toward better overall response and more marked improvement in exercise tolerance and ST-segment depression, though the difference was not statistically significant given the small sample size [1].

Clinical Cardiology Anti-Anginal Therapy Exercise Testing

Oxyfedrine CAS 15687-41-9: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Experimental Models of Angina Pectoris Requiring Anti-Ischemic Efficacy Without Cardiac Output Suppression

Oxyfedrine is indicated for preclinical and clinical research protocols investigating anti-anginal mechanisms where preservation of baseline cardiac output and left ventricular contractility is essential. As demonstrated in the Parratt feline hemodynamic study [1], oxyfedrine achieves β-adrenoceptor blockade sufficient for anti-anginal action without reducing cardiac output (unlike propranolol, which induces a 12% reduction) or depressing dP/dt max. This makes oxyfedrine the preferred compound for studies involving animal models with compromised ventricular function or experimental designs where the confounding hemodynamic depression of standard β-blockers must be avoided.

Comparative Pharmacology Studies Examining Partial Agonist vs. Antagonist Effects on Exercise Hemodynamics

Oxyfedrine's unique property of maintaining the double product (systolic blood pressure × heart rate) at peak exercise, as documented in the atenolol comparison study [1], positions it as an essential tool for research examining the physiological consequences of β-adrenoceptor modulation during exertion. This compound serves as a critical comparator arm in studies seeking to differentiate between β-blockade with intrinsic sympathomimetic activity (ISA) versus pure antagonism, and is valuable for investigations into exercise tolerance, myocardial oxygen demand, and rate-pressure product regulation.

Long-Term Anti-Anginal Therapy Studies Where Nitrate Intolerance Confounds Trial Completion

Based on the Whittington and Raftery controlled comparison with isosorbide dinitrate [1], oxyfedrine is the rational selection for chronic angina research protocols where high attrition due to nitrate-induced headache (28% discontinuation rate for isosorbide dinitrate vs. 0% for oxyfedrine) would compromise statistical power and trial validity. Oxyfedrine's favorable tolerability profile, combined with its statistically significant superiority in both symptomatic (P < 0.01) and electrocardiographic (P < 0.01) improvement over placebo, makes it the evidence-based choice for studies requiring sustained subject retention over weeks to months.

Pharmacokinetic and Formulation Development Studies Involving β-Adrenergic Partial Agonists

Oxyfedrine's characterized bioavailability parameters [1] support its use as a reference compound in formulation research and bioequivalence studies. The documented relative bioavailability of 85.37% (AUC) and 78.79% (Cmax) for the 16 mg tablet dose, along with the observed non-linear dose-exposure relationship between 16 mg and 96 mg doses, provides a quantitative foundation for studies investigating oral absorption, metabolite kinetics (via norephedrine), or formulation optimization of partial β-agonists. The compound's high oral bioavailability (~85%) and extensive protein binding (~100%) [2] also make it suitable for plasma protein binding displacement studies and drug-drug interaction research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxyfedrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.